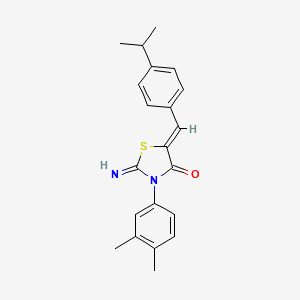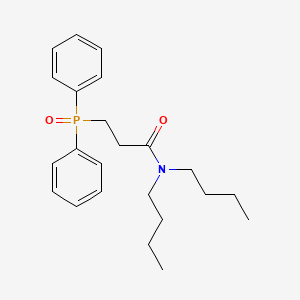
3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one, also known as DMIT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Mecanismo De Acción
The exact mechanism of action of 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer growth. For example, 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various signaling pathways involved in cancer growth, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one reduces the growth of tumors in animal models and also reduces the severity of inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer agents. This makes it a safer compound to work with in the lab. However, one of the limitations of using 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one is its solubility in water, which can make it difficult to administer in in vivo studies. Another limitation is its relatively low potency compared to other anti-inflammatory and anti-cancer agents, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one. One direction is to further investigate its anti-inflammatory and anti-cancer activities and its potential as a therapeutic agent for these diseases. Another direction is to explore its potential as an anti-microbial agent in agriculture. Additionally, there is potential for using 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one as a starting material for the synthesis of new thiazolidinone derivatives with potential applications in material science. Finally, there is a need for further research on the mechanism of action of 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one to better understand its pharmacological effects.
Métodos De Síntesis
3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one can be synthesized through the reaction of 3,4-dimethylbenzaldehyde with 4-isopropylbenzaldehyde and thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of the product is typically around 70%.
Aplicaciones Científicas De Investigación
3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has shown promising results as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In agriculture, 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has been studied for its potential as an anti-microbial agent to control plant diseases. In material science, 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has been used as a starting material for the synthesis of various thiazolidinone derivatives with potential applications in organic electronics and optoelectronics.
Propiedades
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-13(2)17-8-6-16(7-9-17)12-19-20(24)23(21(22)25-19)18-10-5-14(3)15(4)11-18/h5-13,22H,1-4H3/b19-12-,22-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSWOXKUONICPU-HKRQWEHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)
![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)

![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140653.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5140661.png)

![1-(4-ethylphenyl)-3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5140666.png)
![[4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5140676.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)